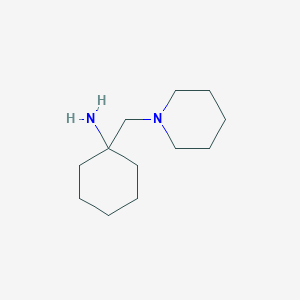

1-(Piperidin-1-ylmethyl)cyclohexanamine

Description

Historical Context of Piperidine (B6355638) and Cyclohexanamine Derivatives in Chemical Research

The history of piperidine and cyclohexanamine derivatives is deeply rooted in the evolution of organic and medicinal chemistry.

Cyclohexanamine , also known as cyclohexylamine (B46788), is a primary aliphatic amine that has a significant history as a versatile intermediate in industrial and synthetic chemistry. wikipedia.orgnih.gov It is used as a precursor in the synthesis of various organic compounds, including sulfenamide-based reagents that act as accelerators in the vulcanization of rubber and as effective corrosion inhibitors. wikipedia.org In medicinal chemistry, the cyclohexanamine scaffold is a key component in a range of bioactive molecules. ontosight.airesearchgate.net Its derivatives have been explored for various potential therapeutic applications, with research focusing on their synthesis and biological activities. researchgate.net

Significance of N-Alkyl Cyclohexanamines in Medicinal and Synthetic Chemistry Research

N-alkyl cyclohexanamines, a class of compounds characterized by an alkyl group attached to the nitrogen atom of the cyclohexanamine ring, are of substantial interest in both medicinal and synthetic chemistry. The nature of the N-alkyl substituent can significantly modulate the physicochemical properties and biological activity of the parent molecule.

In medicinal chemistry , the N-alkyl cyclohexanamine framework is a key feature in various pharmacologically active compounds. The alkyl substituent can influence receptor binding, membrane permeability, and metabolic stability, making it a critical point for modification in drug design. researchgate.net Chiral N-alkyl amines, in particular, are vital components in many pharmaceuticals. researchgate.net Research into derivatives of this class has explored a range of potential therapeutic areas, highlighting the versatility of this structural motif.

In synthetic chemistry , N-alkyl amines are fundamental building blocks. researchgate.net The development of novel synthetic methodologies to create these compounds, including tertiary alkyl amines, is an active area of research, driven by their importance in constructing more complex molecular architectures. nih.gov Photoinduced copper-catalyzed reactions, for example, have recently emerged as a method for synthesizing tertiary alkyl amines from secondary amines and alkyl electrophiles. nih.gov The ability to efficiently synthesize diverse N-alkyl cyclohexanamines is crucial for generating libraries of compounds for biological screening and for use as intermediates in multi-step syntheses. ontosight.ai

| Derivative Class | Structural Feature | Area of Research/Significance |

|---|---|---|

| N-Aryl Cyclohexanamines | An aryl group is attached to the nitrogen atom. | Investigated for activity at NMDA receptors; studied as new psychoactive substances. |

| (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines | Two aryl-substituted amino groups on a cyclohexane (B81311) ring. | Explored as allosteric inhibitors of MALT1, a target for autoimmune diseases and B-cell lymphoma. nih.gov |

| trans-N-methyl-2-(1-piperidinyl)cyclohexanamine | An N-methyl group and a piperidine ring are attached to the cyclohexanamine core. | Synthesized as part of chemical research into complex amine structures. prepchem.com |

Rationale for Focused Academic Inquiry into 1-(Piperidin-1-ylmethyl)cyclohexanamine

While specific research on this compound is limited, a strong rationale for its investigation can be constructed based on its chemical structure and the established principles of medicinal chemistry. The molecule is a hybrid, combining the pharmacologically significant piperidine ring with the versatile cyclohexanamine scaffold via a methylene (B1212753) bridge.

The primary motivations for studying this compound would likely include:

Novel Pharmacological Profile: The combination of the piperidine and cyclohexanamine moieties could lead to a unique pharmacological profile. Both parent structures are known to interact with various biological targets, and their fusion in a single molecule could result in synergistic effects or novel activities. ijnrd.orgresearchgate.net

Synthetic Accessibility: The structure suggests it can be synthesized via a Mannich reaction, a robust and well-established method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. This reaction typically involves an amine (like piperidine), formaldehyde (B43269), and a compound with an active hydrogen (like cyclohexanone (B45756), which can be later converted to an amine). The synthesis of a closely related isomer, 2-(piperidine-1-ylmethyl)cyclohexanamine, has been documented using this approach, lending credibility to this synthetic route. orientjchem.org

Drug Discovery Building Block: The compound serves as a valuable scaffold for further chemical modification. The primary amine on the cyclohexanamine ring provides a reactive handle for the attachment of various functional groups, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR).

The known chemical properties of this compound are summarized in the table below, indicating that the compound has been synthesized and characterized.

| Property | Value |

|---|---|

| CAS Number | 220137-70-2 hit2lead.com |

| Molecular Formula | C12H24N2 hit2lead.com |

| Molecular Weight | 196.34 g/mol |

Current State of Research on Structurally Related Compounds

The academic landscape for compounds structurally similar to this compound is primarily illuminated by research on its constitutional isomer, 2-(piperidine-1-ylmethyl)cyclohexanamine (PMCA). A detailed study outlines a multi-step synthesis of PMCA, providing a potential blueprint for the synthesis of the title compound. orientjchem.org

The synthesis proceeds through a Mannich reaction involving piperidinium (B107235) hydrochloride, formaldehyde, and cyclohexanone to yield an intermediate ketone. orientjchem.org This ketone is then converted to an oxime, which is subsequently reduced to the final amine product, PMCA. orientjchem.org This work not only demonstrates a viable synthetic pathway but also includes the characterization of the intermediates and the final product using various spectroscopic methods. orientjchem.org

The key steps and compounds involved in this synthesis are detailed below.

| Compound Name | Abbreviation | Role in Synthesis | Synthetic Step |

|---|---|---|---|

| 2-(piperidine-1-ylmethyl)cyclohexanone | PMC | Intermediate | Formed via a Mannich reaction of cyclohexanone, formaldehyde, and piperidinium hydrochloride. |

| 2-(piperidine-1-ylmethyl)cyclohexanone oxime | PMCO | Intermediate | Formed from the reaction of PMC with hydroxylamine (B1172632). |

| 2-(piperidine-1-ylmethyl)cyclohexanamine | PMCA | Final Product | Formed by the reduction of the oxime (PMCO) using sodium borohydride (B1222165) and nickel(II) chloride. |

This research underscores the academic interest in the synthesis of complex amines that merge piperidine and cyclohexanamine motifs. The findings suggest that these molecules are accessible and provide a foundation for further exploration into their chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-1-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c13-12(7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKVNNFZDPSITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424425 | |

| Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220137-70-2 | |

| Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Advanced Synthetic Routes to 1-(Piperidin-1-ylmethyl)cyclohexanamine

The synthesis of this compound involves multi-step chemical transformations that leverage fundamental organic reactions. Advanced methodologies focus on achieving high yields and purity through strategic intermediate protection and efficient reaction pathways.

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are vital precursors for compounds like this compound. wikipedia.orgoarjbp.com This three-component condensation reaction involves an active hydrogen compound (an enolizable ketone or aldehyde), an aldehyde (typically formaldehyde), and a primary or secondary amine. libretexts.orgorganic-chemistry.org

The reaction mechanism proceeds in two main stages:

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the secondary amine, piperidine (B6355638), to formaldehyde (B43269). libretexts.org This is followed by an acid-catalyzed dehydration step to form a reactive electrophilic species known as the iminium ion (also referred to as an Eschenmoser salt). wikipedia.orgyoutube.com

Electrophilic Attack: The active hydrogen compound, in this case, cyclohexanone (B45756), tautomerizes to its enol form under the reaction conditions. wikipedia.org The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. youtube.com This step forms a new carbon-carbon bond and results in the formation of the β-amino carbonyl compound, a Mannich base. libretexts.org

In the context of synthesizing N-substituted cyclohexanamines, the Mannich reaction provides a direct route to install the aminomethyl group onto the cyclohexanone ring, creating a key precursor for the final product. orientjchem.org

A sophisticated synthetic strategy for this compound utilizes an oxime as a protected intermediate to enhance reaction efficiency and yield. orientjchem.orgorientjchem.org After the initial Mannich reaction produces the β-amino ketone, 2-(piperidin-1-ylmethyl)cyclohexanone (PMC), this intermediate is converted into an oxime. orientjchem.org

The process involves reacting PMC with hydroxylamine (B1172632), which transforms the carbonyl group (ketone) into an oxime (-C=N-OH). orientjchem.org Oximes are valuable in organic synthesis for several reasons:

They serve as stable, crystalline derivatives of carbonyl compounds, facilitating purification.

They act as protecting groups for the carbonyl functionality, preventing unwanted side reactions in subsequent steps. orientjchem.org

They can be readily converted into other functional groups, most notably primary amines. orientjchem.org

Reductive amination is a powerful and widely used method for the synthesis of amines, representing an alternative conceptual approach for forming C-N bonds in analogous cyclohexylamine (B46788) systems. wikipedia.org This reaction converts a carbonyl group (ketone or aldehyde) into an amine through an intermediate imine. jocpr.com The process can be performed directly in a one-pot reaction where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.org

The key steps in reductive amination are:

Nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal.

Dehydration of the hemiaminal to form an imine intermediate.

Reduction of the imine to the corresponding amine. wikipedia.org

A crucial aspect of this strategy is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine intermediate over the initial ketone or aldehyde, preventing the reduction of the starting carbonyl compound. wikipedia.org

In syntheses analogous to that of substituted cyclohexanamines, cyclohexanone can be reacted with various amines in the presence of a suitable reducing agent to form N-substituted cyclohexylamines. researchgate.net For example, the synthesis of 1,3-cyclohexanediamine (B1580663) can be achieved through the reductive amination of 1,3-cyclohexanedione. mdpi.comresearchgate.net This methodology offers high efficiency and is considered a green chemistry approach due to its one-pot nature, which minimizes waste by eliminating the need for intermediate purification steps. wikipedia.org

While the synthesis of this compound often results in a racemic mixture, stereoselective approaches can be employed to control the three-dimensional arrangement of atoms. The carbon atom of the cyclohexane (B81311) ring attached to both the amine and the piperidinomethyl group is a stereocenter.

Asymmetric synthesis strategies for analogous compounds often rely on chiral catalysts or auxiliaries.

Asymmetric Mannich Reactions: The Mannich reaction itself can be rendered stereoselective. The use of chiral organocatalysts, such as (S)-proline, has been shown to catalyze the reaction between ketones and imines, yielding products with high diastereoselectivity and enantioselectivity. wikipedia.org This approach favors the formation of one stereoisomer over others.

Chiral Resolution: A classical method involves synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent. Reacting the amine with a chiral acid can form diastereomeric salts, which may be separated by crystallization due to differences in solubility. google.com

Advanced Catalytic Methods: Modern synthetic chemistry employs various catalytic systems to achieve stereocontrol. For instance, photocatalyzed [4+2] cycloaddition reactions have been developed to synthesize functionalized cyclohexylamine derivatives with excellent diastereoselectivity under mild conditions. nih.gov Although not directly applied to this specific compound, such methods highlight the advanced strategies available for controlling stereochemistry in cyclohexylamine synthesis.

Precursor Design and Intermediate Characterization

The successful synthesis of this compound relies on the careful design and synthesis of key precursors, followed by their purification and characterization to ensure the desired reaction pathway.

The primary precursor in the described synthetic route is the Mannich adduct, 2-(piperidin-1-ylmethyl)cyclohexanone (PMC). This β-amino ketone is synthesized via the Mannich reaction. orientjchem.orgorientjchem.org The reaction involves the condensation of cyclohexanone, formaldehyde (used in its stable polymer form, paraformaldehyde), and piperidine (in the form of piperidine hydrochloride). orientjchem.org Acetic acid is often used as a catalyst. orientjchem.org The resulting product is the hydrochloride salt of the Mannich base, which can be isolated as a stable solid. orientjchem.org

The table below summarizes the reactants and conditions for the synthesis of this key intermediate.

| Reactant/Reagent | Role | Key Parameters |

| Cyclohexanone | Active Hydrogen Compound (Enol Source) | Substrate |

| Paraformaldehyde | Formaldehyde Source | Electrophile Precursor |

| Piperidine Hydrochloride | Secondary Amine Source | Nucleophile |

| Acetic Acid | Catalyst | Facilitates iminium ion formation and enolization |

| Temperature | Reaction Condition | Typically heated (e.g., 90 °C) to drive the reaction |

This Mannich adduct is a critical intermediate that is then converted to the oxime before the final reduction to this compound. orientjchem.org

A-2.2.2. Formation and Characterization of Oxime Intermediates

The synthesis of this compound can be strategically approached through the formation of an oxime intermediate, which serves to protect the ketone functionality and can later be reduced to the primary amine. A common pathway involves an initial Mannich reaction followed by oximation. orientjchem.org

The synthesis commences with a three-component Mannich reaction involving cyclohexanone, formaldehyde, and piperidine hydrochloride in the presence of an acid catalyst like acetic acid. orientjchem.orgwikipedia.org This reaction yields the β-amino ketone, 2-(Piperidin-1-ylmethyl)cyclohexanone, often referred to as PMC. orientjchem.org The mechanism begins with the formation of an iminium ion from piperidine and formaldehyde. Subsequently, the enol form of cyclohexanone performs a nucleophilic attack on this iminium ion, leading to the formation of the desired β-amino ketone. wikipedia.org

Following the synthesis of the PMC intermediate, the next crucial step is the formation of the oxime. This is achieved by reacting the PMC with hydroxylamine. orientjchem.orgstudylib.net The reaction is a condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the cyclohexanone moiety. scribd.com This is followed by dehydration to form the C=N double bond characteristic of an oxime, yielding 2-(Piperidin-1-ylmethyl)cyclohexanone oxime (PMCO). orientjchem.orgwikipedia.org This intermediate is pivotal as it sets the stage for the final reduction to the target diamine.

Table 1: Spectroscopic Data for Characterization of a Representative Cyclohexanone Oxime Intermediate

| Analytical Technique | Observed Characteristics | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | ~3250 (broad), ~1665 (weak), ~930 | O-H stretch (oxime), C=N stretch, N-O stretch |

| ¹H-NMR (δ, ppm) | ~8.5-9.5 (broad singlet, 1H) | Proton of the N-OH group |

| ~2.0-2.5 (multiplets) | Protons on carbons adjacent to the C=N group | |

| ¹³C-NMR (δ, ppm) | ~155-165 | Carbon of the C=N oxime group |

| Mass Spec (m/z) | [M]+, [M-OH]+ | Molecular ion peak and fragment from loss of hydroxyl group |

Note: The exact spectral values can vary depending on the specific structure and analytical conditions.

The characterization of the oxime intermediate is essential to confirm its structure before proceeding to the final reduction step. Infrared (IR) spectroscopy is a key tool, where the disappearance of the strong carbonyl (C=O) peak from the starting ketone and the appearance of a carbon-nitrogen double bond (C=N) stretching frequency around 1665 cm⁻¹ confirms the formation of the oxime. orientjchem.org Additionally, a broad peak in the region of 3200-3300 cm⁻¹ indicates the presence of the N-OH hydroxyl group. orientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy provides further confirmation. In ¹H-NMR, a characteristic downfield signal for the hydroxyl proton (N-OH) is typically observed. ¹³C-NMR will show a signal for the sp²-hybridized carbon of the C=N bond, usually in the range of 155-165 ppm, which is distinct from the carbonyl carbon signal of the precursor. orientjchem.org Mass spectrometry can be used to confirm the molecular weight of the oxime intermediate. orientjchem.org

A-2.3. Optimization of Reaction Conditions and Yield Enhancement

A-2.3.1. Catalytic Systems for Amine Synthesis

The final step in the synthesis of this compound involves the reduction of the oxime intermediate. The choice of catalytic system is critical for achieving high yield and selectivity. Reductive amination, a process that converts a carbonyl group to an amine, is a cornerstone of amine synthesis. wikipedia.org While the target reaction is the reduction of an oxime, the principles of catalytic hydrogenation from reductive amination are highly relevant.

A variety of catalytic systems are effective for the reduction of C=N bonds, such as those in oximes and imines. frontiersin.orgnih.gov These systems typically involve a metal catalyst and a hydrogen source.

Noble Metal Catalysts: Catalysts based on palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective for hydrogenation reactions. bohrium.comresearchgate.net For instance, Palladium on carbon (Pd/C) is a versatile and widely used catalyst for the reduction of oximes to primary amines. tsijournals.com These reactions are often carried out under an atmosphere of hydrogen gas (H₂). wikipedia.org Ruthenium-based catalysts have also been developed for the reductive amination of ketones, demonstrating high activity under mild conditions. bohrium.com

Non-Noble Metal Catalysts: Due to cost and availability, catalysts based on non-noble metals like nickel (Ni) and cobalt (Co) are attractive alternatives. wikipedia.orgfrontiersin.org Raney nickel, a finely powdered nickel-aluminium alloy, is a classic and effective catalyst for the reduction of oximes. mdpi.com A specific method for producing the target compound, this compound, utilizes a nickel chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄) system, where NaBH₄ acts as the hydrogen source. orientjchem.org This system is advantageous as it avoids the need for high-pressure hydrogenation equipment.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or isopropanol, is used. organic-chemistry.org This method can be safer and more convenient for laboratory-scale synthesis.

The choice of catalyst can influence selectivity. For instance, in the reduction of α-hydroxy oximes, certain reagents can provide high stereoselectivity. nih.gov While the target molecule is achiral, catalyst choice remains important to avoid side reactions and ensure complete reduction of the oxime to the primary amine without affecting the piperidine ring.

Table 2: Comparison of Catalytic Systems for Reductions Relevant to Amine Synthesis

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd/C | H₂ gas | Room temp. to moderate heat, 1-10 atm | High activity, good selectivity | Flammable H₂ gas, cost of palladium |

| Raney Ni | H₂ gas | Often requires elevated temp/pressure | Lower cost than noble metals, effective | Pyrophoric, requires careful handling |

| NiCl₂/NaBH₄ | NaBH₄ | Methanol (B129727), Room temperature | Avoids H₂ gas, mild conditions | Stoichiometric reductant generates waste |

| Cp*Ir complexes | Ammonium formate | 80 °C, 1-10 bar | Transfer hydrogenation is convenient | Catalyst can be complex and expensive |

A-2.3.2. Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and the solubility of reactants and intermediates.

In the initial Mannich reaction, solvents like ethanol (B145695) or acetic acid are often employed. orientjchem.org For the subsequent oximation reaction, a solvent that can facilitate the condensation and removal of water is beneficial.

In the final and crucial reductive step, the solvent can have a profound impact on the efficiency of the catalytic system. A systematic study on the reductive amination of ketones highlighted that the solvent's nature (protic, aprotic, polar, apolar) significantly affects the reaction pathway. researchgate.net

Protic Solvents: Alcohols like methanol and ethanol are commonly used for reductive aminations and oxime reductions. researchgate.net Methanol, in particular, has been identified as an excellent solvent for the reductive amination of ketones, as it promotes the formation of the imine intermediate and supports high hydrogenation activity. researchgate.net For reductions using sodium borohydride, alcohols are typical solvents of choice. orientjchem.org However, with certain catalysts, alcohols can be oxidized to aldehydes or ketones, which could lead to undesired side products. acsgcipr.org

Aprotic Polar Solvents: Solvents like tetrahydrofuran (B95107) (THF) and dioxane can also be used. researchgate.net These are generally less reactive than protic solvents and can be advantageous when side reactions with the solvent are a concern.

Aprotic Apolar Solvents: Hydrocarbon solvents such as toluene (B28343) or cyclohexane are less common for these types of reductions but can be employed in specific catalytic systems. researchgate.net

Solvent-Free Conditions: In some cases, reductive aminations can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. organic-chemistry.org

The thermodynamics of the reaction are generally found to be only minorly affected by the choice of solvent. nih.gov However, the kinetics can be strongly influenced, as the solvent can affect the stability of intermediates and transition states. nih.gov For the synthesis of the target compound, the literature describes the final reduction of the oxime using sodium borohydride in methanol, which serves to dissolve the reactants and facilitate the reduction process. orientjchem.org

A-2.3.3. Purification Methodologies for Complex Amine Compounds

The purification of the final product, this compound, is a critical step to isolate the compound from unreacted starting materials, intermediates, and reaction byproducts. Due to the basic nature of the two amine groups, specialized purification techniques are often required.

Column chromatography is a powerful technique for purifying complex organic molecules. However, the basicity of amines can cause issues when using standard silica (B1680970) gel, which is acidic. biotage.com This can lead to strong adsorption, peak tailing, and even degradation of the target compound on the column. biotage.com

Several strategies can be employed to overcome these challenges:

Use of Basic Modifiers: Adding a small amount of a volatile base, such as triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, improving the elution of basic compounds. reddit.comresearchgate.net A typical mobile phase for a primary amine on silica might consist of dichloromethane, methanol, and ammonia. reddit.com

Alternative Stationary Phases: Using a less acidic or basic stationary phase is another effective approach. Alumina (B75360) is a common alternative to silica for the purification of amines. researchgate.net Amine-bonded silica columns, which have a basic surface, are also commercially available and are ideal for purifying organic bases without the need for mobile phase modifiers. biotage.combiotage.com

Reversed-Phase Chromatography: C18-reversed phase chromatography can be an excellent option for purifying polar and ionizable compounds like diamines. teledyneisco.com In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol). For basic amines, performing the chromatography at a high pH (by adding a base like triethylamine to the mobile phase) can neutralize the amine, increasing its retention and often leading to better separation. biotage.com

For the specific purification of this compound, column chromatography has been cited as a viable method. orientjchem.org

An effective and widely used method for purifying amines involves their conversion into salts. nih.gov Since amines are basic, they react with acids to form ammonium salts, which are typically crystalline solids and often have significantly different solubility properties than the free base. ualberta.ca

The general procedure involves:

Acidification: The crude reaction mixture containing the amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). An acid, such as hydrochloric acid (often as a solution in ether or dioxane), is then added. reddit.com This protonates the amine, causing the corresponding ammonium salt to precipitate.

Isolation: The precipitated salt is collected by filtration and washed with a solvent in which the impurities are soluble but the salt is not. This process effectively separates the amine from neutral or acidic impurities. nih.gov

Liberation of the Free Amine: To recover the purified amine, the salt is dissolved in water and the solution is made basic by adding a strong base like sodium hydroxide (B78521) (NaOH). ualberta.ca This deprotonates the ammonium ion, regenerating the free amine, which can then be extracted into an organic solvent.

This acid-base extraction and precipitation is a powerful technique for amine purification. reddit.com A specific method for purifying this compound involves adding 10% HCl to the reaction mixture to form the hydrochloride salt, which enters the aqueous phase. After separating the organic impurities, the aqueous phase is basified with 10% NaOH to regenerate and isolate the pure amine. orientjchem.org A novel approach uses trichloroacetic acid (TCA) to precipitate amine salts, which can then be heated to liberate the free amine along with volatile byproducts, simplifying the process. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In ¹H-NMR spectroscopy of 1-(Piperidin-1-ylmethyl)cyclohexanamine, the protons on the piperidine (B6355638) and cyclohexane (B81311) rings, as well as the methylene (B1212753) bridge, will give rise to distinct signals. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of its structural components, piperidine and cyclohexanamine, and comparison with its 2-substituted isomer.

The protons of the piperidine ring are expected to appear as multiplets in the range of 1.40-2.60 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) will be deshielded and resonate at a higher chemical shift compared to the other piperidine protons (β- and γ-protons). The methylene bridge protons (-CH₂-) connecting the piperidine and cyclohexane rings would likely appear as a singlet at approximately 2.30-2.50 ppm.

The ten protons on the cyclohexane ring will produce complex multiplets, typically in the upfield region of the spectrum (around 1.20-1.80 ppm). A broad singlet corresponding to the primary amine (-NH₂) protons is also anticipated, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine α-protons | 2.40 - 2.60 | Multiplet |

| Piperidine β, γ-protons | 1.40 - 1.70 | Multiplet |

| Methylene bridge (-CH₂-) | 2.30 - 2.50 | Singlet |

| Cyclohexane protons | 1.20 - 1.80 | Multiplet |

| Amine protons (-NH₂) | Variable | Broad Singlet |

The ¹³C-NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The carbon atoms of the piperidine ring are expected to resonate in the range of 24-55 ppm, with the α-carbons appearing at a higher chemical shift due to the influence of the nitrogen atom. The methylene bridge carbon is predicted to have a chemical shift in the range of 60-70 ppm. The quaternary carbon of the cyclohexane ring bonded to both the amine and the piperidin-1-ylmethyl group will be significantly deshielded and is expected to appear around 50-60 ppm. The other cyclohexane carbons will resonate at lower chemical shifts, typically between 20-40 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine α-carbons | 50 - 55 |

| Piperidine β-carbon | 26 - 28 |

| Piperidine γ-carbon | 24 - 26 |

| Methylene bridge (-CH₂-) | 60 - 70 |

| Cyclohexane C1 | 50 - 60 |

| Cyclohexane carbons | 20 - 40 |

For molecules with stereocenters, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry. While this compound itself is achiral, these techniques would be crucial for assigning the stereochemistry of substituted analogs or related chiral compounds. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the spin systems of the piperidine and cyclohexane rings. HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra. NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemical relationships.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and aliphatic C-H bonds.

A key feature will be the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine, cyclohexane, and methylene groups will be observed just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is expected in the range of 1590-1650 cm⁻¹. C-N stretching vibrations for both the tertiary amine of the piperidine and the primary amine of the cyclohexanamine are expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| N-H Bend (primary amine) | 1590 - 1650 |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₂H₂₄N₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 196.33 g/mol .

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for such amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This could result in the formation of a stable piperidin-1-ylmethyl cation or a cyclohexanamine radical cation, leading to significant peaks in the mass spectrum. The fragmentation pattern of the related 2-(piperidine-1-ylmethyl)cyclohexanamine showed a base peak that could be attributed to such cleavage events. numberanalytics.com

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its quantification. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Column chromatography is a fundamental purification technique. For the related compound, 2-(piperidine-1-ylmethyl)cyclohexanamine, purification was achieved using a chromatography column with an alumina (B75360) stationary phase and petroleum ether as the solvent. numberanalytics.com A similar system could likely be adapted for the purification of the 1-substituted isomer.

For purity assessment, GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method, given the volatility of the compound. HPLC, particularly reversed-phase HPLC with a suitable organic modifier and buffer, could also be developed for purity determination and quantification. The choice of detector for HPLC would depend on the chromophoric properties of the molecule; while it lacks a strong UV chromophore, derivatization or the use of an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be effective.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for the analysis of "this compound" would be guided by the physicochemical properties of the molecule, which contains both a piperidine and a cyclohexanamine moiety. A reversed-phase HPLC (RP-HPLC) approach is generally suitable for compounds of this nature.

Column Selection: A C18 (octadecylsilyl) column is a common first choice for the separation of moderately polar to nonpolar compounds. The long alkyl chains of the stationary phase provide a hydrophobic environment for the retention of the analyte.

Mobile Phase Composition: The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent. The organic modifier, often acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. The aqueous component helps to control the retention and peak shape. The pH of the aqueous phase can be adjusted to control the ionization state of the amine groups, which significantly impacts retention. Given the basic nature of the amino groups in "this compound," a slightly acidic mobile phase is often employed to ensure consistent protonation and good peak symmetry. A common mobile phase combination for similar piperidine derivatives involves a gradient elution with 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) nih.gov.

Detection: As "this compound" lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 210 nm) may be possible, though sensitivity might be limited nih.gov. For enhanced sensitivity and specificity, derivatization with a UV-active agent like o-phthalaldehyde (B127526) (OPA) could be employed, which reacts with the primary amine of the cyclohexanamine moiety to form a highly absorbent isoindole derivative researchgate.net. Diode-Array Detection (DAD) can be used to obtain UV spectra of the eluting peaks, aiding in peak identification and purity assessment.

A hypothetical HPLC method for the analysis of "this compound" is outlined in the interactive table below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. "this compound" is amenable to GC-MS analysis, potentially after derivatization to improve its chromatographic properties.

Sample Preparation and Derivatization: While direct injection may be possible, derivatization of the primary and tertiary amine functionalities can improve peak shape and thermal stability. Silylation is a common derivatization technique for amines, converting the polar N-H groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives.

GC Separation: A non-polar or moderately polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation of the analyte from other components in the sample matrix. The oven temperature program would be optimized to ensure adequate separation and reasonable analysis time.

Mass Spectrometric Detection: Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation pattern of "this compound" in EI-MS would be expected to follow established pathways for cyclic amines miamioh.edu. Key fragmentation processes would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. For the piperidine ring, this would lead to the loss of a hydrogen atom (M-1) or an ethyl radical (M-29).

Cleavage of the Cyclohexyl Ring: Fragmentation of the cyclohexyl ring can also occur.

Fragmentation of the Methylene Linker: The bond between the piperidine ring and the cyclohexyl moiety can also cleave, leading to characteristic fragment ions.

An illustrative table of expected key fragment ions in the mass spectrum of "this compound" is provided below.

Table 2: Predicted Key Fragment Ions in GC-MS Analysis

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Origin |

|---|---|

| 196 | Molecular Ion [M]+ |

| 195 | [M-H]+ (Loss of a hydrogen atom from the piperidine ring) |

| 98 | Piperidin-1-ylmethyl cation [C6H12N]+ |

| 84 | Piperidine radical cation [C5H10N]+ |

The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of "this compound".

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and energetic properties of a molecule. These theoretical methods offer a quantitative description of molecular orbitals, charge distribution, and reactivity indices.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A study on the isomer 2-(piperidine-1-ylmethyl)cyclohexanamine (PMCA) and its synthetic intermediates employed the B3LYP/6-311G(d,p) level of theory to calculate various molecular properties. nih.gov This level of theory is widely recognized for its accuracy in predicting the geometric and electronic properties of organic molecules. The calculations provide a detailed picture of the electron density distribution and the nature of the chemical bonds within these molecules.

Energetic Levels and Thermodynamic Parameters of Synthetic Intermediates and Products

The thermodynamic stability of the synthetic intermediates and the final product, 2-(piperidine-1-ylmethyl)cyclohexanamine, has been evaluated through DFT calculations. nih.gov These calculations yield important parameters such as the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the feasibility and spontaneity of the reaction pathways.

Table 1: Calculated Thermodynamic Parameters for 2-(piperidine-1-ylmethyl)cyclohexanamine and its Intermediates nih.gov

| Compound | Total Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| PMC | -636.98 | -399770.89 | -399812.31 |

| PMCO | -712.11 | -446917.93 | -446961.54 |

| PMCA | -713.33 | -447686.23 | -447730.82 |

HOMO-LUMO Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 2-(piperidine-1-ylmethyl)cyclohexanamine and its intermediates, the HOMO and LUMO energies were calculated, providing insights into their electronic transition properties and charge transfer characteristics. nih.gov

Table 2: HOMO-LUMO Energies and Energy Gaps nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| PMC | -0.231 | -0.012 | 0.219 |

| PMCO | -0.232 | -0.021 | 0.211 |

| PMCA | -0.221 | -0.045 | 0.176 |

Electrophilicity and Chemical Potential Calculations

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. nih.gov Chemical potential describes the tendency of electrons to escape from a system, while chemical hardness is a measure of the resistance to charge transfer. nih.gov The electrophilicity index quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. nih.gov

These parameters were calculated for 2-(piperidine-1-ylmethyl)cyclohexanamine and its precursors to further characterize their reactivity. nih.gov

Table 3: Calculated Global Reactivity Descriptors nih.gov

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|

| PMC | 0.109 | -0.121 | 0.067 |

| PMCO | 0.105 | -0.126 | 0.075 |

| PMCA | 0.088 | -0.133 | 0.100 |

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and biological properties.

Conformational Analysis of 1-(Piperidin-1-ylmethyl)cyclohexanamine

Ligand-Target Interaction Prediction with Related Receptor Systems

Predicting the interaction between a ligand, such as "this compound", and its biological target is a cornerstone of computational drug discovery. While direct studies on this specific compound are not extensively available, insights can be drawn from computational analyses of structurally related piperidine-containing molecules and their interactions with various receptor systems.

One of the key receptor families for which piperidine (B6355638) and piperazine-based compounds have shown affinity is the sigma receptors (S1R and S2R). nih.govnih.gov Computational studies, including docking and molecular dynamics simulations, have been employed to understand the binding modes of such ligands. nih.govnih.gov For these interactions, the protonated form of the basic nitrogen atom in the piperidine ring is often crucial for establishing strong interactions with the receptor. nih.gov The calculation of pKa values helps in determining the percentage of the protonated form of the molecule at physiological pH, which is a critical parameter for predicting binding affinity. nih.gov

The general binding hypothesis for piperidine-based ligands at the sigma-1 receptor involves the positively charged nitrogen atom interacting with key acidic amino acid residues within the receptor's binding pocket. Molecular docking studies on similar compounds reveal crucial interactions with specific amino acid residues that stabilize the ligand-receptor complex. nih.gov

To illustrate the predictive process, a hypothetical interaction profile can be considered. The table below outlines potential key interactions between "this compound" and a generalized receptor binding site, based on common interactions observed for similar ligands.

| Interaction Type | Ligand Moiety | Potential Receptor Residue (Example) |

| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrogen Bonding | Amine group (-NH2) | Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Cyclohexyl and Piperidine Rings | Leucine, Isoleucine, Valine, Phenylalanine |

These predicted interactions are foundational for understanding the compound's potential pharmacological profile and for guiding the design of analogs with improved affinity and selectivity.

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations offer a powerful computational method to study the dynamic behavior of a ligand-receptor complex over time, providing a more detailed and realistic view of the binding mode compared to static docking studies. nih.govnih.gov MD simulations can reveal the stability of the predicted binding pose, the flexibility of both the ligand and the receptor, and the role of solvent molecules in the binding event.

For piperidine-based ligands interacting with receptors like the sigma-1 receptor, MD simulations have been instrumental in identifying the crucial amino acid residues that form stable interactions with the ligand. nih.gov These simulations can track the conformational changes that occur upon ligand binding and can help to elucidate the allosteric modulation of receptor function.

A typical MD simulation protocol for a ligand like "this compound" would involve the following steps:

System Setup: The ligand-receptor complex, obtained from docking, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The system's energy is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectory of all atoms in the system.

Analysis of the MD trajectory can provide valuable information, as detailed in the table below.

| MD Simulation Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the ligand's binding pose and the receptor's structure. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the receptor and the ligand. |

| Hydrogen Bond Analysis | Identification of stable hydrogen bonds formed between the ligand and receptor. |

| Principal Component Analysis (PCA) | Characterization of the major conformational changes in the receptor upon ligand binding. |

Through these computational and theoretical approaches, a comprehensive understanding of the molecular interactions and dynamic behavior of "this compound" can be developed, paving the way for its potential therapeutic applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophoric Features for Biological Interactions

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for biological activity. For arylcyclohexylamines, a related class of compounds, the core pharmacophore consists of an aromatic ring, a cyclohexane (B81311) ring, and a basic amine function. researchgate.net However, for non-aromatic amino-alkyl-cyclohexanes like 1-(Piperidin-1-ylmethyl)cyclohexanamine, the key pharmacophoric features are centered on the charged amino group and the bulky, lipophilic cyclohexane ring system. nih.govnih.gov

These compounds are recognized as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govwikipedia.org Their mechanism involves blocking the ion channel of the receptor. The primary pharmacophoric elements responsible for this interaction are:

A Protonated Amine: At physiological pH, the amine group (either within the piperidine (B6355638) ring or the primary amine on the cyclohexane) is protonated, carrying a positive charge. This charged center is critical for interacting with the NMDA receptor channel, likely through electrostatic interactions with negatively charged amino acid residues within the channel pore.

A Lipophilic Core: The cyclohexane ring provides a bulky and lipophilic scaffold. This feature is believed to contribute to the binding affinity and stability of the molecule within the hydrophobic regions of the receptor's ion channel.

Molecular modeling studies on related compounds like phencyclidine (PCP) have further refined the understanding of the pharmacophore, suggesting a specific geometric arrangement between the amine nitrogen and the lipophilic centers is necessary for optimal receptor engagement. nih.govdocumentsdelivered.com While this compound lacks the aromatic ring of PCP, the spatial relationship between the charged amine and the cyclohexane moiety remains a cornerstone of its interaction with biological targets.

Impact of Piperidine Ring Modifications on Molecular Recognition

The piperidine ring is a common motif in pharmacologically active compounds, and its modification can significantly alter molecular recognition, potency, and selectivity. ijnrd.org

Studies on related arylcyclohexylamines demonstrate that substitutions on the piperidine ring can modulate activity. For instance, the introduction of methyl groups onto the piperidine ring of PCP was found to reduce potency without affecting efficacy. nih.gov This suggests that while the piperidine ring is tolerated, steric hindrance from substituents can negatively impact the ideal fit within the binding site.

Furthermore, the nature of the heterocyclic amine itself is crucial. Replacing the piperidine ring in PCP analogs with a pyrrolidine (B122466) or morpholine (B109124) ring leads to a decrease in potency. nih.gov This indicates that the six-membered ring structure of piperidine is optimal for activity in this class, likely due to its specific size, conformation, and basicity.

| Ring Structure | Observed Effect on Potency |

|---|---|

| Piperidine | Baseline Activity |

| Pyrrolidine | Decreased Potency |

| Morpholine | Decreased Potency |

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological efficacy of chiral molecules. mhmedical.commdpi.com The interaction between a drug and its biological target is highly specific, and often only one enantiomer or diastereomer will exhibit the desired activity. In the context of related cyclohexylamine (B46788) derivatives, this principle is well-established.

For example, S(+)-ketamine displays a significantly higher affinity for the PCP site of the NMDA receptor compared to its enantiomer, R(–)-ketamine. nih.govmdpi.com Similarly, the compound dexoxadrol (B1663360) produces PCP-like activity, whereas its optical enantiomer, levoxadrol, is inactive. nih.gov Although this compound is achiral, the introduction of substituents on either the piperidine or cyclohexane rings would create chiral centers. Based on the strong stereochemical requirements observed in analogous compounds, it is highly probable that the biological efficacy of such substituted derivatives would be dependent on their specific stereoisomeric configuration.

Role of the Cyclohexanamine Moiety in Biological Target Engagement

The cyclohexanamine moiety forms the core scaffold of the molecule and is integral to its engagement with biological targets. For amino-alkyl-cyclohexanes, this part of the structure is essential for their function as NMDA receptor antagonists. nih.govnih.gov

The size of the cycloalkyl ring is a critical determinant of activity. SAR studies on PCP analogs, where the cyclohexane ring was varied from three to eight carbons, revealed that the six-membered ring is optimal. nih.gov Both decreasing the ring size (e.g., to cyclopentyl) and increasing it (e.g., to cycloheptyl or cyclooctyl) resulted in a sharp decline in in vivo PCP-like activity. nih.gov This highlights the precise spatial requirement of the binding site, which best accommodates a six-carbon ring.

Substitution on the cyclohexyl ring also significantly impacts efficacy. The introduction of hydroxyl groups onto the cyclohexane ring of PCP was found to decrease both potency and efficacy. nih.gov In contrast, certain methyl substitutions on the cyclohexane ring are tolerated and have been explored in the development of novel NMDA receptor antagonists like Neramexane. nih.govnih.gov

| Modification | Observed Effect | Reference |

|---|---|---|

| Ring size decreased (e.g., Cyclopentyl) | Decreased Activity | nih.gov |

| Ring size increased (e.g., Cycloheptyl) | Decreased Activity | nih.gov |

| Hydroxyl (-OH) substitution | Decreased Potency and Efficacy | nih.gov |

| Methyl (-CH3) substitution | Reduced Potency | nih.gov |

Linker Region Modifications and Their Influence on Binding Affinity

In this compound, a methylene (B1212753) (-CH2-) group serves as the linker connecting the piperidine and cyclohexanamine moieties. The length and flexibility of this linker are critical for correctly positioning the key pharmacophoric elements—the piperidine nitrogen and the cyclohexanamine core—within the target's binding site.

Studies on related structures have shown that modifying this linker region has profound effects on biological activity. Systematically increasing the distance between the core rings by introducing additional methylene units (e.g., creating an ethyl or propyl linker) was shown to abolish PCP-like activity. nih.gov This finding suggests that a specific, relatively short distance between the amine and the cycloalkyl ring is required for effective binding. A longer, more flexible linker may prevent the molecule from achieving the optimal conformation for receptor engagement, thereby drastically reducing or eliminating its binding affinity.

Derivatization Strategies for Modulating Biological Activity

Based on the SAR principles discussed, several derivatization strategies can be employed to modulate the biological activity of this compound and related compounds. These strategies aim to fine-tune the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles.

Key derivatization approaches include:

Piperidine Ring Substitution: Introducing small alkyl or other functional groups at various positions on the piperidine ring can modulate lipophilicity and steric interactions within the binding pocket.

Cyclohexane Ring Substitution: Adding substituents such as methyl groups to the cyclohexane ring can influence binding and metabolic stability. nih.govnih.gov The position and stereochemistry of these substituents would be critical for maintaining or improving activity. researchgate.net

Bioisosteric Replacement of the Piperidine Ring: Replacing the piperidine with other nitrogen-containing heterocycles (e.g., pyrrolidine) can alter the basicity and conformational properties of the molecule, although studies on analogs suggest this may reduce potency. nih.gov

Synthesis of Stereoisomers: For derivatives containing chiral centers, the synthesis and evaluation of individual enantiomers or diastereomers is a crucial strategy, as biological activity is often confined to a single isomer. mdpi.comnih.gov

Use of Protecting Groups in Synthesis: The synthesis of the positional isomer 2-(piperidine-1-ylmethyl)cyclohexanamine utilized an oxime as a protecting group for the cyclohexanone (B45756) intermediate. orientjchem.org Such synthetic strategies are essential for creating complex derivatives by selectively modifying different parts of the molecule.

Through these systematic modifications, researchers can probe the molecular interactions governing biological activity and design novel compounds with optimized therapeutic potential.

Investigation of Biological Activities and Molecular Interactions

Mechanisms of Action at Biological Targets (e.g., receptors, enzymes)

The mechanism of action for compounds containing the piperidine (B6355638) and cyclohexanamine structures often involves the basic nitrogen atom within the piperidine ring. This nitrogen can be protonated at physiological pH, enabling it to form crucial ionic interactions with acidic amino acid residues (such as aspartate or glutamate) in the binding sites of receptors and enzymes. chemrxiv.org Furthermore, the hydrophobic carbocyclic rings of both the piperidine and cyclohexane (B81311) moieties can engage in van der Waals forces and hydrophobic interactions with nonpolar pockets within the target protein. These interactions are fundamental to the binding affinity and selectivity of many piperidine-based ligands. For instance, in sigma receptors, both electrostatic and hydrophobic interactions are key determinants of ligand binding. chemrxiv.org Similarly, the inhibition of enzymes like monoamine oxidase often involves the blockage of the active site entrance or key interactions with residues lining the substrate cavity. nih.gov

Exploration of Potential Biological Applications (e.g., enzyme inhibition, receptor modulation)

The structural components of 1-(piperidin-1-ylmethyl)cyclohexanamine are present in numerous compounds explored for a wide array of therapeutic applications, including neurological disorders and infectious diseases. mdpi.comijnrd.org

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondria interface, where it modulates calcium signaling and cellular stress responses. researchgate.netnih.gov The piperidine moiety is a well-established pharmacophore for high-affinity S1R ligands. nih.govnih.gov Numerous piperidine and piperazine (B1678402) derivatives have been synthesized and evaluated as selective S1R modulators, demonstrating potential in models of neuropathic pain and other neurological conditions. chemrxiv.orgunict.it

Table 1: Examples of Piperidine Derivatives as Sigma-1 Receptor Ligands This table presents data for known piperidine-containing compounds to illustrate the potential activity profile of the subject compound.

| Compound Name | Receptor Affinity (Ki, nM) | Activity |

|---|---|---|

| BD-1063 | 3.2 | Antagonist |

| LMH-2 | Not specified | Antagonist |

| Compound 5 (from Kaczor et al., 2020) | 3.64 | Antagonist |

Data sourced from scientific literature on related piperidine compounds. nih.govunict.it

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. mdpi.com Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. mdpi.commdpi.com The piperidine scaffold is a recurring structural motif in the design of MAO inhibitors. nih.gov For example, piperine, an alkaloid found in black pepper containing a piperidine ring, is known to inhibit both MAO-A and MAO-B. nih.govnih.gov Synthetic derivatives of piperidine have also been extensively explored, with modifications to the ring and its substituents influencing both potency and selectivity for the MAO isoforms. mdpi.com The mechanism often involves competitive binding at the active site, preventing the natural substrate from accessing the catalytic flavin cofactor. nih.gov

Table 2: MAO Inhibition Data for Representative Piperidine-Based Compounds This table provides context on the MAO inhibitory potential of the piperidine chemical class.

| Compound Class | Target | IC50 / Ki |

|---|---|---|

| Piperine | MAO-A | Ki: 19.0 µM |

| Piperine | MAO-B | Ki: 3.19 µM |

| Pyridazinobenzylpiperidine Derivatives (e.g., S5) | MAO-B | IC50: 0.203 µM |

Data compiled from studies on various piperidine-containing molecules. nih.govmdpi.com

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, upon activation by various danger signals, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). mdpi.comnih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory disorders. mdpi.comresearchgate.net Consequently, the development of small-molecule inhibitors of NLRP3 is an area of intense research. While direct studies linking this compound to NLRP3 are not available, structural analogs containing piperidine or similar cyclic amine moieties have been investigated. For instance, researchers have explored scaffolds combining a 1-(piperidin-4-yl) substructure in the design of novel NLRP3 inhibitors. researchgate.net The mechanism of many NLRP3 inhibitors involves direct binding to the protein, often targeting its ATPase activity, which is essential for inflammasome assembly and activation. mdpi.com

Decaprenylphosphoryl-beta-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis drugs. nih.gov Numerous classes of DprE1 inhibitors have been identified, some of which act by forming a covalent bond with a cysteine residue in the enzyme's active site. researchgate.net While many prominent DprE1 inhibitors are nitroaromatic compounds, non-covalent inhibitors with diverse scaffolds, including those with 4-aminoquinolone piperidine amide structures, have also been discovered. nih.govresearchgate.net The presence of amine-containing heterocyclic structures in potential inhibitors highlights the possibility for compounds like this compound to be evaluated against this target, although specific data is currently lacking.

In Vitro Biological Screening Methodologies for Activity Profiling

To determine the actual biological activity of this compound, a systematic in vitro screening approach would be necessary. This typically begins with high-throughput screening (HTS) to test the compound against a large panel of biological targets.

For the specific targets discussed:

Sigma Receptor Binding: Radioligand binding assays are the standard method. These assays measure the ability of the test compound to displace a known radioactive ligand (e.g., ³H-pentazocine for S1R) from the receptor. Functional assays can then determine if the compound acts as an agonist or antagonist.

MAO Inhibition: Enzyme inhibition assays are used to measure the compound's ability to block the activity of purified MAO-A and MAO-B enzymes. These assays often use a substrate that produces a fluorescent or luminescent product upon enzymatic conversion, allowing for the calculation of IC50 values.

NLRP3 Inflammasome Activity: Cellular assays are commonly employed. For example, immune cells like human THP-1 monocytes are primed with lipopolysaccharide (LPS) and then stimulated with an NLRP3 activator (e.g., nigericin). The inhibitory effect of the compound is quantified by measuring the release of IL-1β into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). researchgate.net

DprE1 Inhibition: Enzymatic assays using purified DprE1 are performed to measure the direct inhibition of the enzyme's catalytic activity. Whole-cell screening against Mycobacterium tuberculosis can also identify compounds that inhibit bacterial growth, which may occur through DprE1 inhibition or other mechanisms. nih.gov

Following initial hits from these primary screens, further secondary assays and structure-activity relationship (SAR) studies, often involving the synthesis and testing of related analogs, are conducted to optimize potency and selectivity. nih.gov

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial for understanding how a compound affects cellular functions, including target engagement and pathway modulation. For a molecule like this compound, which contains a piperidine scaffold common in neurologically active and anticancer agents, a variety of cell-based assays would be employed to elucidate its potential therapeutic effects. nih.govencyclopedia.pub

One primary area of investigation would be its effect on cancer cell lines. For instance, cytotoxicity assays on cell lines such as A549 (lung carcinoma) could reveal potential anticancer properties. researchgate.net Such studies would determine the concentration of the compound required to inhibit cell growth by 50% (IC50). Further investigation into the mechanism of cell death could involve assays for apoptosis and cell cycle analysis. nih.gov

Given the prevalence of the piperidine moiety in compounds targeting the central nervous system, cell-based assays to investigate neurological effects would also be pertinent. encyclopedia.pub This could involve using cell lines expressing specific receptors, such as sigma receptors, to determine if the compound can modulate receptor activity. nih.govwikipedia.org

Table 1: Representative Cell-Based Assay Data for this compound (Note: The following data is illustrative and based on potential activities of similar compounds, not on experimental results for this compound.)

| Assay Type | Cell Line | Parameter Measured | Result |

|---|---|---|---|

| Cytotoxicity | A549 (Lung Carcinoma) | IC50 | 32.43 µM |

| Apoptosis | A549 | Caspase-3/7 Activation | Concentration-dependent increase |

| Cell Cycle Analysis | Candida auris | Cell Cycle Arrest | Arrest in S-phase |

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are essential for determining the direct interaction of a compound with its molecular targets, such as enzymes and receptors. For this compound, these assays would focus on targets suggested by its structural similarity to known bioactive molecules.

The cyclohexanamine portion of the molecule is found in inhibitors of various enzymes. nih.gov Therefore, a key area of investigation would be its potential as an enzyme inhibitor. For example, assays could be conducted to assess its inhibitory activity against enzymes like arginase, which is implicated in various diseases including cancer and cardiovascular disorders. nih.gov Similarly, given the presence of the amine group, its potential to inhibit acetylcholinesterase (AChE), a target in Alzheimer's disease, could be explored.

Receptor binding assays are fundamental in pharmacology, especially for compounds with potential neurological effects. merckmillipore.com The piperidine ring is a common feature in ligands for various receptors in the central nervous system. nih.gov Radioligand binding assays could be used to determine the affinity of this compound for specific receptor subtypes, such as the sigma-1 and sigma-2 receptors. nih.govnih.gov These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the determination of the inhibitory constant (Ki).

Table 2: Representative Biochemical Assay Data for this compound (Note: The following data is illustrative and based on potential activities of similar compounds, not on experimental results for this compound.)

| Assay Type | Target | Parameter Measured | Result |

|---|---|---|---|

| Enzyme Inhibition | Arginase-1 | IC50 | Data not available |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Ki | Data not available |

| Receptor Binding | Sigma-1 Receptor | Ki | 0.96 ± 0.05 nM |

| Receptor Binding | Sigma-2 Receptor | Ki | 91.8 ± 8.1 nM |

Comparative Analysis with Known Ligands and Inhibitors

A comparative analysis of this compound with structurally similar and well-characterized ligands and inhibitors can provide valuable insights into its potential pharmacological profile.

One relevant compound for comparison is Phencyclidine (PCP) . PCP contains both a piperidine ring and a cyclohexane ring, and its neurological effects are well-documented. Structure-activity relationship studies of PCP and its analogs have provided a deep understanding of how modifications to this scaffold affect receptor binding and in vivo activity.

Another class of relevant compounds are piperidine-based sigma receptor ligands . For example, the compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine has been identified as a potent and selective sigma-1 receptor ligand. nih.gov A structural comparison with this compound could help predict its potential affinity and selectivity for sigma receptors.

In the context of enzyme inhibition, compounds containing a cyclohexane ring have been developed as inhibitors of enzymes such as arginase. nih.gov Comparing the structure of this compound with these known inhibitors could suggest whether it is likely to engage with similar enzymatic targets.

Finally, the introduction of a piperidine group has been shown to enhance the inhibitory activity of certain compounds, such as in the case of Lysine Specific Demethylase 1 (LSD1) inhibitors. researchgate.net This highlights the potential for the piperidine moiety in this compound to contribute to potent biological activity.

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Enhanced Efficiency

While the synthesis of the related compound, 2-(piperidin-1-ylmethyl)cyclohexanamine, has been described via a Mannich reaction involving an oxime intermediate, there is a clear need for the development of novel and more efficient synthetic routes for 1-(Piperidin-1-ylmethyl)cyclohexanamine. orientjchem.org Future research could focus on stereoselective syntheses to yield specific enantiomers or diastereomers, as the biological activity of chiral molecules is often stereospecific. The exploration of greener synthetic methods, employing less hazardous reagents and solvents, and optimizing reaction conditions to improve yield and reduce byproducts, would be a significant advancement. ajchem-a.com Catalytic methods, such as asymmetric hydrogenation or reductive amination, could provide more direct and atom-economical pathways to this and related compounds. nih.gov

Advanced Computational Approaches for Predictive Modeling

The use of advanced computational tools presents a powerful strategy for accelerating the discovery and development of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of analogues with their biological activities. tandfonline.comtandfonline.com This approach can help in designing new compounds with potentially enhanced potency and selectivity. tandfonline.com

Molecular docking simulations can be utilized to predict the binding modes of these compounds with various biological targets, providing insights into the molecular basis of their activity. nih.govresearchgate.net Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can aid in the early identification of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate in later stages of drug development. nih.govfrontiersin.orgnih.govresearchgate.net The application of machine learning and artificial intelligence in these predictive models is a rapidly evolving area that could significantly impact future research. frontiersin.org

Identification of Novel Biological Targets and Therapeutic Applications

The piperidine (B6355638) moiety is a common scaffold in a vast number of approved drugs and biologically active molecules, exhibiting a wide range of pharmacological effects including anticancer, antiviral, anti-inflammatory, analgesic, and antipsychotic properties. ajchem-a.comnih.govijnrd.orgencyclopedia.pubnih.govnih.gov Given this precedent, a crucial area for future research is the systematic screening of this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

High-throughput screening campaigns could identify potential interactions with G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. clinmedkaz.org Based on the known activities of related structures, promising areas of investigation could include the central nervous system, inflammatory pathways, and infectious diseases. nih.govnih.gov The identification of novel, high-affinity biological targets would be a significant breakthrough, paving the way for the development of new therapeutic agents for a variety of diseases. nih.gov

Exploration of Structure-Function Relationships through Targeted Analogue Synthesis

A systematic exploration of the structure-function relationships (SFR) of this compound is essential for optimizing its pharmacological profile. This can be achieved through the targeted synthesis and biological evaluation of a library of analogues. Key structural modifications could include:

Substitution on the cyclohexyl ring: Introducing various substituents at different positions of the cyclohexane (B81311) ring could influence lipophilicity, steric interactions with the target, and metabolic stability.

Modification of the piperidine ring: Altering the substitution pattern on the piperidine ring or replacing it with other heterocyclic systems could modulate binding affinity and selectivity.

Varying the linker: The length and flexibility of the methylene (B1212753) linker between the two rings could be modified to optimize the spatial orientation of the pharmacophoric groups.

The data generated from these studies would provide valuable insights into the key structural features required for a desired biological activity, guiding the rational design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Piperidin-1-ylmethyl)cyclohexanamine, and how is structural confirmation achieved?